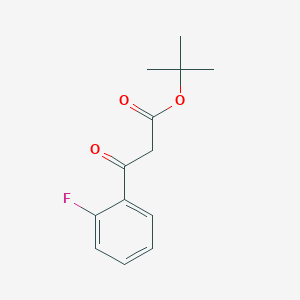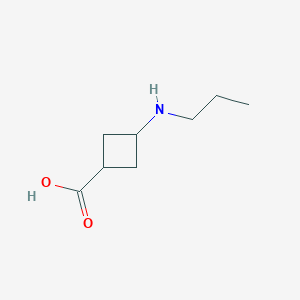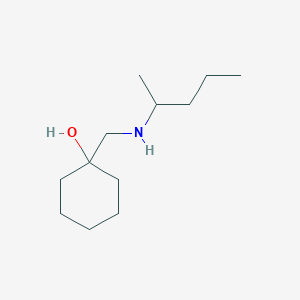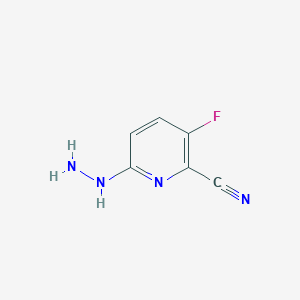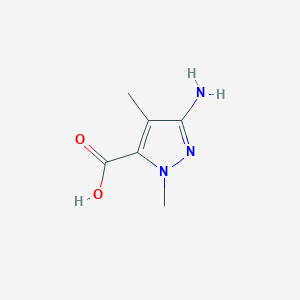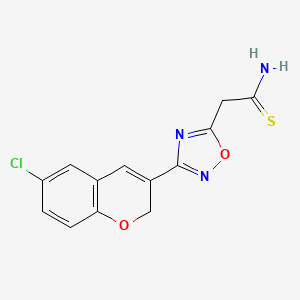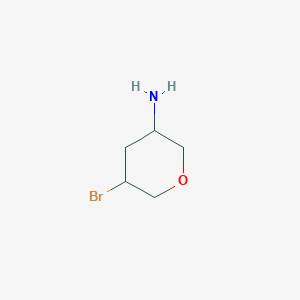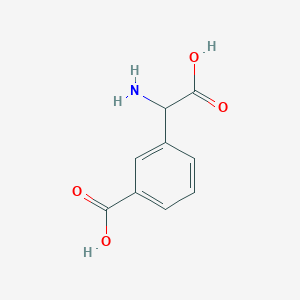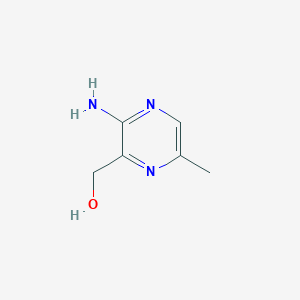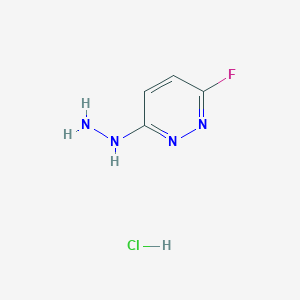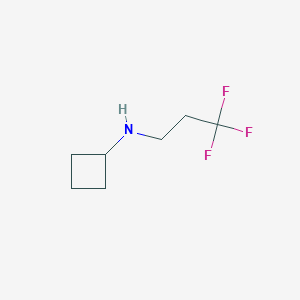
Ethyl 1-fluorocyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-fluorocyclopropanecarboxylate is an organofluorine compound characterized by a cyclopropane ring substituted with a fluorine atom and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-fluorocyclopropanecarboxylate typically involves a two-step process. Initially, ethyl α-chlorocyclopropanecarboxylates are obtained through a Michael-initiated ring closure reaction of terminal electron-deficient olefins with ethyl 2,2-dichloroacetate under mild basic conditions. Subsequently, these chlorinated analogues are converted into the corresponding monofluorinated compounds via a halogen exchange reaction with potassium bifluoride .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 1-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the cyclopropane ring or the ester group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted cyclopropane derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 1-fluorocyclopropanecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.
Medicine: Fluorinated compounds, including this compound, are explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and bioavailability.
Industry: The compound is utilized in the development of agrochemicals, polymers, and other industrial products where fluorinated compounds offer enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of ethyl 1-fluorocyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes or receptors. This can result in the modulation of biological processes, such as enzyme inhibition or activation, and impact metabolic pathways.
Comparación Con Compuestos Similares
- Ethyl 1-chlorocyclopropanecarboxylate
- Ethyl 1-bromocyclopropanecarboxylate
- Ethyl 1-iodocyclopropanecarboxylate
Comparison: Ethyl 1-fluorocyclopropanecarboxylate is unique among its analogues due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation compared to its chloro, bromo, and iodo counterparts. These properties make this compound particularly valuable in applications requiring high stability and bioavailability.
Propiedades
Fórmula molecular |
C6H9FO2 |
|---|---|
Peso molecular |
132.13 g/mol |
Nombre IUPAC |
ethyl 1-fluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9FO2/c1-2-9-5(8)6(7)3-4-6/h2-4H2,1H3 |
Clave InChI |
JAGFRZOELKDQBK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


